tert-Butyl thietan-3-ylcarbamate

Overview

Description

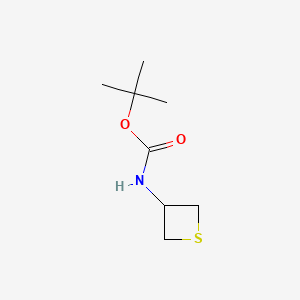

“tert-Butyl thietan-3-ylcarbamate” is a chemical compound with the molecular formula C8H15NO2S . It falls under the category of building blocks . The compound has a molecular weight of 189.275 .

Molecular Structure Analysis

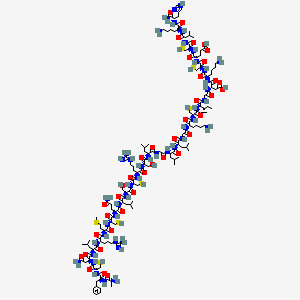

The molecular structure of “tert-Butyl thietan-3-ylcarbamate” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases like ChemSpider .

Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl thietan-3-ylcarbamate” are not available, related compounds like “tert-butyl (2-ethylhexyl) monoperoxy carbonate” have been studied for their thermal reactions and decomposition characteristics .

Scientific Research Applications

Synthesis of Complex Molecules

Process Development and Pilot-Plant Synthesis of Cyclopropanation Intermediates : Wenjie Li et al. (2012) detailed the scalable synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate, demonstrating the utility of a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation. This process emphasizes the relevance of similar compounds in the development of pharmaceutical intermediates through efficient and scalable synthetic routes (Li et al., 2012).

Material Science and Structural Analysis

Synthesis and Characterization of Novel Organogels : Jiabao Sun et al. (2015) synthesized benzothizole modified carbazole derivatives to study their organogelation properties, which were influenced significantly by the presence of tert-butyl groups. The resulting xerogel-based films exhibited strong blue emissive properties and potential for fluorescent sensory materials in detecting acid vapors, highlighting the role of tert-butyl derivatives in material science (Sun et al., 2015).

Chemical Structure Analysis

Crystal Structure and Hirshfeld Surface Analysis : Aly Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate via a green method and conducted a detailed crystal structure analysis using Hirshfeld surface analysis. This study showcases the importance of structural analyses in understanding the intermolecular interactions and packing of tert-butyl carbamate derivatives (El Mestehdi et al., 2022).

Advanced Synthetic Applications

Enantio- and Regioselective Asymmetric Synthesis : R. Jena and D. Das (2021) developed a chiral aminophosphinite-ligated ruthenium complex for nucleophilic addition reactions, demonstrating high regioselectivity and enantiomeric excess. This work illustrates the application of tert-butyl derivatives in catalyzing precise synthetic reactions, contributing to the development of chiral molecules (Jena & Das, 2021).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of tert-Butyl thietan-3-ylcarbamate is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the tert-butyl group is known for its unique reactivity pattern in chemical transformations .

Biochemical Pathways

The tert-butyl group has been noted for its implications in biosynthetic and biodegradation pathways .

properties

IUPAC Name |

tert-butyl N-(thietan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVIWSAGRLVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725498 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943437-98-7 | |

| Record name | tert-Butyl thietan-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)